molecular formula C19H23NO B5149227 4-ethoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline

4-ethoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B5149227
M. Wt: 281.4 g/mol
InChI Key: KHTYNLROBTUVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline, also known as EMDTQ, is a chemical compound that belongs to the class of tetrahydroquinolines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In

Mechanism of Action

The mechanism of action of 4-ethoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through modulation of neurotransmitter systems in the brain. It has been shown to have an affinity for serotonin receptors, as well as dopamine and norepinephrine receptors. This compound may also act through the modulation of ion channels and second messenger systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound may also have antioxidant properties, and has been shown to reduce oxidative stress in the brain. It may also have anti-inflammatory properties, and has been shown to reduce levels of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

4-ethoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. It has been extensively studied, and its properties are well-characterized. However, this compound also has some limitations for use in lab experiments. It is a relatively large molecule, which may limit its ability to cross the blood-brain barrier. It may also have off-target effects, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 4-ethoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline. One area of interest is in the development of this compound-based therapeutics for neurodegenerative diseases. Another area of interest is in the development of this compound-based therapeutics for depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify any potential off-target effects.

Synthesis Methods

4-ethoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Another method involves the reaction of a substituted aniline with an aldehyde in the presence of an acid catalyst. The synthesis of this compound is a complex process that requires careful attention to reaction conditions and yields.

Scientific Research Applications

4-ethoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties, and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have potential applications in the treatment of depression and anxiety disorders.

Properties

IUPAC Name

4-ethoxy-3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-4-21-18-15-12-8-9-13-16(15)20-17(19(18,2)3)14-10-6-5-7-11-14/h5-13,17-18,20H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTYNLROBTUVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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